molecular formula C14H14O2 B12795206 Oxirane, ((2-naphthalenylmethoxy)methyl)- CAS No. 66931-58-6

Oxirane, ((2-naphthalenylmethoxy)methyl)-

Cat. No.: B12795206
CAS No.: 66931-58-6
M. Wt: 214.26 g/mol
InChI Key: JAVBKFHOUXSHNP-UHFFFAOYSA-N
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Description

Oxirane, ((2-naphthalenylmethoxy)methyl)-, also known as 2-[(naphthalen-1-yloxy)methyl]oxirane, is an organic compound with the molecular formula C13H12O2. This compound features an oxirane ring, which is a three-membered cyclic ether, attached to a naphthalene moiety through a methoxy methyl linkage. The presence of the oxirane ring makes this compound highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, ((2-naphthalenylmethoxy)methyl)- typically involves the reaction of naphthalen-2-ylmethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of Oxirane, ((2-naphthalenylmethoxy)methyl)- can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as quaternary ammonium salts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxirane, ((2-naphthalenylmethoxy)methyl)- undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols or epoxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethers or alcohols.

Scientific Research Applications

Oxirane, ((2-naphthalenylmethoxy)methyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Oxirane, ((2-naphthalenylmethoxy)methyl)- involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, including:

    SN2 Mechanism: Direct nucleophilic attack on the oxirane carbon, leading to the formation of a new bond and ring opening.

    Catalytic Mechanisms: Involvement of catalysts such as acids or bases to facilitate the ring-opening process.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, [(2-methylphenoxy)methyl]-
  • Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-
  • Oxirane, 2-methyl-2-phenyl-

Uniqueness

Oxirane, ((2-naphthalenylmethoxy)methyl)- is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific reactivity and selectivity are required.

Properties

CAS No.

66931-58-6

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

2-(naphthalen-2-ylmethoxymethyl)oxirane

InChI

InChI=1S/C14H14O2/c1-2-4-13-7-11(5-6-12(13)3-1)8-15-9-14-10-16-14/h1-7,14H,8-10H2

InChI Key

JAVBKFHOUXSHNP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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